molecular formula C19H24ClNO2 B4896941 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride

6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B4896941
M. Wt: 333.8 g/mol
InChI Key: PLKVEAMAKMKWMU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a phenyl group at position 1 of the isoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinolines. This reaction involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core is reacted with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

6,7-Dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Lacks the dimethyl groups at position 3,3.

    6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl: Contains a methyl group instead of a phenyl group at position 1.

    6,7-Dimethoxy-1-methyl-2-phenyl-2H-1,2,3-triazol-4-yl: Contains a triazole ring instead of the isoquinoline core.

Uniqueness

The presence of both methoxy groups and the phenyl group in 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride imparts unique chemical and biological properties. The dimethyl groups at position 3,3 enhance its steric hindrance, potentially affecting its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-19(2)12-14-10-16(21-3)17(22-4)11-15(14)18(20-19)13-8-6-5-7-9-13;/h5-11,18,20H,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKVEAMAKMKWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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